3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
CAS No.: 2549003-71-4
Cat. No.: VC11830600
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549003-71-4 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C18H19N7O/c1-12-20-21-16-4-5-17(22-25(12)16)23-8-14-10-24(11-15(14)9-23)18(26)13-3-2-6-19-7-13/h2-7,14-15H,8-11H2,1H3 |
| Standard InChI Key | JQIBGOYPOBSVCZ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5 |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5 |
Introduction
3-(5-{3-methyl-124triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex organic molecule characterized by a unique arrangement of heterocyclic rings. Its structure integrates a pyridine core with additional functional groups that contribute to its potential biological activities. This compound belongs to a class of compounds that are of interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis and Preparation
The synthesis of 3-(5-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step processes starting from readily available precursors. Key steps may include cyclization reactions under controlled conditions, using reagents such as hydrazine and various catalysts to facilitate the formation of the desired heterocyclic structures.
Potential Applications
This compound has potential applications in pharmaceuticals, particularly in the development of new therapeutic agents targeting various diseases. Its unique structure suggests interactions with specific molecular targets such as enzymes or receptors, modulating their activity.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Development of therapeutic agents for various diseases. |
| Medicinal Chemistry | Exploration of diverse pharmacological properties. |
Chemical Reactions and Stability
The compound can undergo various chemical reactions typical for heterocyclic compounds, including nucleophilic and electrophilic substitution reactions. Understanding these reactions is crucial for optimizing synthesis routes and exploring further modifications for enhanced biological activity.
Mechanism of Action
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity. Further studies would be required to elucidate specific pathways influenced by this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume